molecular formula C18H17IN2O2 B8768864 Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate

Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate

Cat. No.: B8768864
M. Wt: 420.2 g/mol
InChI Key: KAYVHNAAGVFNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate is a useful research compound. Its molecular formula is C18H17IN2O2 and its molecular weight is 420.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17IN2O2

Molecular Weight

420.2 g/mol

IUPAC Name

2-methylpropyl 3-(5-iodoindazol-1-yl)benzoate

InChI

InChI=1S/C18H17IN2O2/c1-12(2)11-23-18(22)13-4-3-5-16(9-13)21-17-7-6-15(19)8-14(17)10-20-21/h3-10,12H,11H2,1-2H3

InChI Key

KAYVHNAAGVFNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL.s flask was charged with sodium carbonate (0.700 g, 6.60 mmol), 3-(5-iodo-1H-indazol-1-yl)benzoic acid (I1a) (2.185 g, 6 mmol) and NMP (15 mL) at 40° C. with magnetic stirring. After a couple of minutes 1-bromo-2-methylpropane (0.971 mL, 9.00 mmol) was added in one portion. After one hour at 40° C., the temperature was raised to 55° C. and another portion of 1-bromo-2-methylpropane (0.971 mL, 9.00 mmol) was added. The stirring was continued overnight. After cooling, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed twice with water, dried over Na2SO4, filtered and evaporated to dryness to afford the title compound as a syrup (2.5 g, 99%). The product solidified to a beige material upon standing.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
3-(5-iodo-1H-indazol-1-yl)benzoic acid
Quantity
2.185 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.971 mL
Type
reactant
Reaction Step Two
Quantity
0.971 mL
Type
reactant
Reaction Step Three
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.